

# **Application Notes and Protocols for In Vitro Antifungal Susceptibility Testing of Turletricin**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of **Turletricin** (also known as SF001 or AM-2-19), a next-generation polyene antifungal agent. **Turletricin** is an analog of amphotericin B engineered for reduced toxicity.[1] [2] Its mechanism of action involves selectively binding to and extracting ergosterol from fungal cell membranes, leading to the formation of pores and subsequent cell death.[1][3][4]

This document outlines standardized methodologies based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for broth microdilution assays.[5][6] Adherence to these protocols will ensure reproducible and comparable Minimum Inhibitory Concentration (MIC) data.

#### **Data Presentation**

Table 1: Turletricin (SF001) and Amphotericin B MIC Distributions against Candida and Aspergillus Species (EUCAST Guidelines)[7]



Organism	Antifungal Agent	MIC Range (mg/L)	MIC50 (mg/L)	MIC <sub>90</sub> (mg/L)
Candida spp.	Turletricin (SF001)	0.125 - 4	0.25	1
Amphotericin B	0.125 - 4	0.5	0.5	
Aspergillus spp.	Turletricin (SF001)	Not Specified	0.5	1
Amphotericin B	Not Specified	1	4	

MIC<sub>50</sub>/MIC<sub>90</sub>: The concentrations that inhibited 50% and 90% of the isolates, respectively.[7]

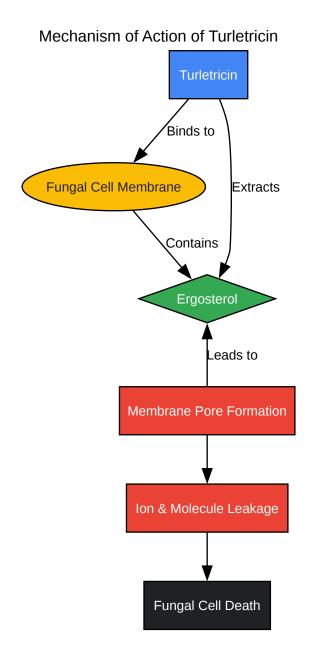
## Table 2: Recommended Quality Control (QC) Strains and Target MIC Ranges

Note: As **Turletricin** is a novel agent, specific QC ranges have not yet been formally established by standards development organizations. The following are suggested starting points based on common QC strains for polyenes. Laboratories should establish their own internal, reproducible QC ranges.

QC Strain	Suggested Turletricin MIC Range (µg/mL)	
Candida parapsilosis ATCC 22019	0.125 - 1	
Candida krusei ATCC 6258	0.25 - 2	
Aspergillus flavus ATCC 204304	0.25 - 1	
Paecilomyces variotii ATCC MYA-3630	0.5 - 4	

### **Signaling Pathways and Experimental Workflows**



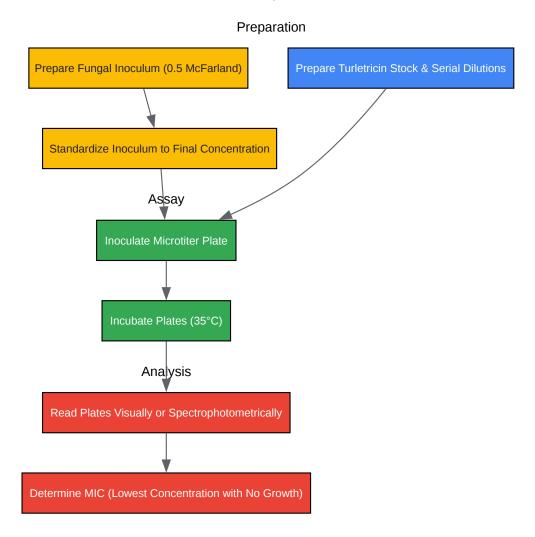


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Caption: Mechanism of action of **Turletricin** on the fungal cell membrane.



#### Broth Microdilution Experimental Workflow



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Caption: Workflow for Turletricin broth microdilution susceptibility testing.

### **Experimental Protocols**



The following protocols are adapted from the CLSI M27-A (for yeasts) and M38-A (for molds) documents and should be performed in a sterile environment.[8][9]

## Protocol 1: Broth Microdilution Susceptibility Testing for Yeasts (e.g., Candida spp.)

- 1. Materials
- Turletricin analytical powder
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
- Sterile 96-well, U-bottom microtiter plates
- Sabouraud Dextrose Agar (SDA) plates
- Sterile saline (0.85% NaCl)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Sterile, disposable labware (pipette tips, reservoirs)
- Quality control yeast strains (e.g., C. parapsilosis ATCC 22019, C. krusei ATCC 6258)[7]
- 2. Preparation of **Turletricin** Stock and Dilutions
- Stock Solution: Prepare a stock solution of Turletricin in 100% DMSO at a concentration of 1,280 μg/mL.
- Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the **Turletricin** stock solution in RPMI-1640 medium to achieve final concentrations typically ranging from 16 μg/mL to 0.03 μg/mL. The final volume in each well should be 100 μL. Include a drug-free well to serve as a growth control.



#### 3. Inoculum Preparation

- Culture the yeast isolate on an SDA plate at 35°C for 24-48 hours to ensure purity and viability.
- Select several distinct colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10<sup>6</sup> CFU/mL) using a spectrophotometer at 530 nm.
- Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of  $1-5 \times 10^3$  CFU/mL.
- 4. Inoculation and Incubation
- Add 100 μL of the prepared fungal inoculum to each well of the microtiter plate containing the diluted **Turletricin**, resulting in a final volume of 200 μL per well. The final inoculum in the wells will be 0.5-2.5 x 10<sup>3</sup> CFU/mL.
- Incubate the plates at 35°C for 24-48 hours.
- 5. Endpoint Determination (Reading the MIC)
- The MIC is determined as the lowest concentration of **Turletricin** that causes complete inhibition of visible growth (a clear well).[5][10] This is consistent with the endpoint determination for amphotericin B.[11]
- Reading can be done visually with the aid of a reading mirror or spectrophotometrically by measuring absorbance at 490 nm.

## Protocol 2: Broth Microdilution Susceptibility Testing for Molds (e.g., Aspergillus spp.)

- 1. Materials
- Same as Protocol 1, with the addition of Potato Dextrose Agar (PDA) plates and sterile
  0.05% Tween 80 in saline.



- Quality control mold strains (e.g., A. flavus ATCC 204304).[7]
- 2. Preparation of **Turletricin** Stock and Dilutions
- Follow the same procedure as described in Protocol 1, Section 2.
- 3. Inoculum Preparation
- Culture the mold on a PDA plate at 35°C for 5-7 days, or until adequate sporulation is observed.[12]
- Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05%
  Tween 80.
- Gently scrape the surface with a sterile loop to dislodge the conidia.
- Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.
- Adjust the conidial suspension spectrophotometrically at 530 nm to a transmittance of 80-82%.[13]
- Perform a 1:50 dilution of this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10<sup>4</sup> CFU/mL.[12]
- 4. Inoculation and Incubation
- Add 100 μL of the prepared conidial inoculum to each well of the microtiter plate.
- Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is visible in the growth control well.[13]
- 5. Endpoint Determination (Reading the MIC)
- The MIC is defined as the lowest concentration of Turletricin that shows 100% inhibition of growth compared to the drug-free control well.[11]
- Visually inspect each well for growth. The MIC is the first clear well in the dilution series.



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